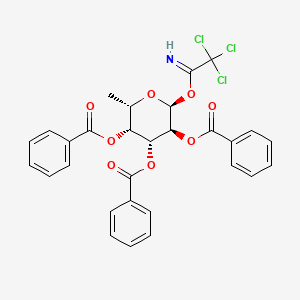

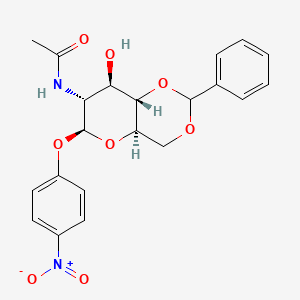

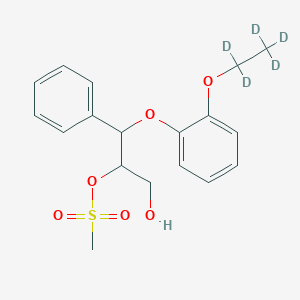

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside, also known as NPG, is a chemical compound that has been widely used in scientific research. It is a type of substrate that is commonly used in the study of enzymatic reactions, particularly those involving glycosidases. In

Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been synthesized through a concise process from methyl 4,6-O-benzylidene-alpha-D-glucopyranoside and 1,3,4,6-tetra-O-acetyl-alpha-D-glucopyranose. Notably, chemoselective reduction of azides in the synthesis yielded higher yields than other methods, and the subsequent de-O-acetylation process produced both alpha and beta isomers of the compound (Popelová et al., 2005).

- Synthesis methods involving the selective reduction of azido groups and subsequent acetylation were employed to produce the title compounds. This approach involved opening the epoxide ring in methyl 2,3-anhydro-4,6-O-benzylidene-α-D-glucopyranoside with sodium azide, followed by glycosidation with 4-nitrophenol (Krist et al., 2003).

Biochemical Applications

- The compound was used as a glycosyl donor in beta-N-acetylhexosaminidase-catalysed glycosylation, demonstrating its utility in enzymatic synthesis processes. The reactions yielded specific glycosylation products, showcasing the compound's role in precise biochemical synthesis (Hušáková et al., 2001).

- Its derivative, 4-nitrophenyl [sodium beta-D-glucopyranosyluronate]-(1-->3)-2-acetamido-2-deoxy-beta-D-glucopyranoside, was synthesized and investigated for its stability against hydrolysis by specific enzymes like bovine testicular hyaluronidase, revealing its biochemical stability and potential use in studying enzyme-substrate interactions (Watt et al., 2002).

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside is the enzyme N-acetyl-beta-D-glucosaminidase . This enzyme plays a crucial role in the degradation of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes.

Mode of Action

This compound acts as a substrate for N-acetyl-beta-D-glucosaminidase . When the enzyme cleaves this compound, it produces a yellow solution, making it a useful chromogenic substrate for the rapid colorimetric determination of the enzyme’s activity .

Pharmacokinetics

It is moderately soluble in water and soluble in DMSO, ethanol, and pyridine .

Result of Action

The cleavage of this compound by N-acetyl-beta-D-glucosaminidase results in the production of a yellow solution . This color change can be used to measure the activity of the enzyme, providing a tool for studying the enzyme’s function and potential dysfunctions in disease states.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH, which can affect enzyme activity. It should be stored in a freezer, under -20°C , indicating that it may be sensitive to heat

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a substrate to detect and characterize α-N-acetylgalactosaminidase . The nature of these interactions is primarily biochemical, involving enzymatic hydrolysis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes at the molecular level. For example, it undergoes enzymatic hydrolysis in the presence of β-N-acetylhexosaminidase . Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is not currently available.

properties

IUPAC Name |

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O8/c1-12(24)22-17-18(25)19-16(11-28-20(31-19)13-5-3-2-4-6-13)30-21(17)29-15-9-7-14(8-10-15)23(26)27/h2-10,16-21,25H,11H2,1H3,(H,22,24)/t16-,17-,18-,19-,20?,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGMOSQBSHTMJS-UPGRXVQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC4=CC=C(C=C4)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

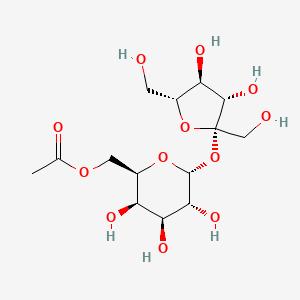

![Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B1140256.png)

![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)